Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid, 1-methyl ester
Description
Pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octane-1,4-dicarboxylic acid, 1-methyl ester (CAS: 32846-66-5) is a structurally complex polycyclic compound with the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol . Its pentacyclic framework consists of fused bicyclic and tricyclic moieties, creating a rigid, three-dimensional architecture. The compound is a solid at room temperature, though detailed physical properties such as melting point and solubility remain unspecified in available literature . It is classified as acutely toxic via oral exposure, necessitating stringent safety protocols during handling, including the use of respiratory protection (e.g., NIOSH-approved P95 respirators) and avoidance of drainage contamination .
Properties
Molecular Formula |
C11H9O4- |
|---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
4-methoxycarbonylcubane-1-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-15-9(14)11-5-2-6(11)4-7(11)3(5)10(2,4)8(12)13/h2-7H,1H3,(H,12,13)/p-1 |
InChI Key |
ARRJEFLYRAVFJA-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Photochemical [2+2] Cycloaddition Strategies
A foundational approach involves the use of photochemical [2+2] cycloadditions to assemble the cubane skeleton. For example, Corey and Mascitti demonstrated the synthesis of pentacycloanammoxic acid methyl ester via sequential [4+2] and [2+2] cycloadditions, followed by nitrogen extrusion and Wolff rearrangement. Adapting this methodology, the cubane dicarboxylic acid precursor can be synthesized through:
Alternative Cyclopropanation Routes
Patent US5510509A describes a cyclopropanation method for cyclopropane-1,1-dicarboxylates using dialkyl malonates and 1,2-dihalo alkanes in dimethylformamide (DMF) with finely divided potassium carbonate. While this targets cyclopropane derivatives, analogous conditions could facilitate cubane formation by adjusting the dihaloalkane and malonate substituents. Key parameters include:
- Temperature : 110–130°C to optimize reaction rate without degradation.
- Azeotropic Water Removal : Using 1,2-dichloroalkane as an entrainer to shift equilibrium toward product formation.
Selective Esterification of the Cubane Dicarboxylic Acid
Monoesterification via Steric Hindrance
The 1-methyl ester is synthesized by selectively protecting one carboxylic acid group. A tert-butyl ester at position 4 (CAS 907557-21-5) is introduced first due to its bulkiness, leaving position 1 accessible for methylation. The procedure involves:
- Protection : Reacting cubane-1,4-dicarboxylic acid with tert-butyl chloroformate in the presence of a base (e.g., DMAP).
- Methylation : Treating the mono-tert-butyl ester with methyl iodide and potassium carbonate in DMF.
- Deprotection : Acidic hydrolysis removes the tert-butyl group, yielding the 1-methyl ester.
Reaction Scheme
$$
\text{Cubane-1,4-dicarboxylic acid} \xrightarrow[\text{DMAP}]{\text{(Boc)}2\text{O}} \text{1-(tert-butyl) cubane-1,4-dicarboxylate} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}3\text{I}} \text{1-methyl 4-(tert-butyl) cubane-1,4-dicarboxylate} \xrightarrow[\text{HCl}]{\text{H}_2\text{O}} \text{1-methyl cubane-1,4-dicarboxylate}
$$
Direct Methylation Using Diazomethane
Diazomethane (CH₂N₂) in ether selectively methylates the more acidic carboxylic acid group. This method avoids multi-step protection-deprotection but requires stringent safety measures due to diazomethane’s explosivity.
Optimization and Purification Techniques
Solvent and Catalyst Selection
Purification Methods
- Flash Distillation : Separates low-boiling solvents (e.g., dichloropropane) from the product.
- Column Chromatography : Silica gel with ethyl acetate/hexane eluents resolves ester derivatives.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
HPLC with a C18 column (acetonitrile/water mobile phase) verifies purity >98% for pharmaceutical-grade material.
Chemical Reactions Analysis
4-Methoxycarbonylcubanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-Methoxycarbonylcubanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new drugs.
Industry: Its stability and reactivity make it useful in various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of 4-Methoxycarbonylcubanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the methoxycarbonyl group can participate in nucleophilic and electrophilic reactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s pentacyclic core distinguishes it from simpler bicyclic or monocyclic esters. Below is a comparative analysis with structurally related esters:
Key Differences and Implications
Structural Complexity: The pentacyclic core of the target compound imposes significant steric hindrance compared to bicyclic analogs like bicyclo[1.1.1]pentane derivatives. This may reduce metabolic degradation but complicate synthetic accessibility .
Functional Groups: The presence of two methyl ester groups in the target compound contrasts with mono-ester analogs (e.g., 8-O-acetylshanzhiside methyl ester), which may influence reactivity in hydrolysis or transesterification reactions .
Biological Activity: Bicyclo[1.1.1]pentane derivatives are prized for their bioisosteric replacement of aromatic rings, improving pharmacokinetic profiles. The pentacyclic analog’s rigid structure could offer unique binding interactions in enzyme inhibition .
Toxicity Profile :
- The target compound’s acute oral toxicity contrasts with the lack of toxicity data for structurally related esters, underscoring the need for rigorous safety evaluations in applications .
Research Findings and Data Gaps
- Synthetic Challenges : The pentacyclic framework’s synthesis likely requires multi-step cyclization, posing scalability issues compared to simpler bicyclic systems .
- Stability : The compound is stable under recommended storage conditions, but incompatibilities with strong oxidizers or bases are undocumented .
- Biological Studies: No data exist on the target compound’s antimicrobial or antioxidant activity, unlike Populus bud extracts containing structurally diverse esters with demonstrated bioactivity .
Biological Activity
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid, 1-methyl ester (CAS No. 2803477-30-5) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity based on available research findings and case studies.
- Molecular Formula : C18H16O4
- Molecular Weight : 296.32 g/mol
- Structure : The compound features a pentacyclic structure that contributes to its rigidity and potential interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays demonstrated that it can inhibit the proliferation of breast and prostate cancer cells by inducing apoptosis through the activation of caspase pathways .
- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating possible use as an antimicrobial agent. Studies have reported minimum inhibitory concentrations (MIC) that are competitive with established antibiotics .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid derivatives. The results indicated a significant reduction in cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines at concentrations ranging from 10 to 50 µM over 48 hours of exposure.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction via caspase activation |
| PC-3 | 30 | Cell cycle arrest at G1 phase |
Case Study 2: Anti-inflammatory Activity
In a controlled experiment assessing the anti-inflammatory effects of the compound, researchers treated LPS-stimulated RAW264.7 macrophages with varying concentrations of the ester (5–50 µM). The findings revealed a dose-dependent decrease in TNF-alpha production:
| Concentration (µM) | TNF-alpha Production (pg/mL) |
|---|---|
| Control | 150 |
| 5 | 130 |
| 25 | 90 |
| 50 | 60 |
The proposed mechanisms for the biological activities of Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway resulting in decreased expression of inflammatory cytokines.
- Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
